The synthesis of KRDS typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a solid support, allowing for easy purification after each addition. The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of subsequent amino acids while removing protective groups to facilitate bonding .
The molecular structure of KRDS can be represented by its sequence: Lys-Arg-Asp-Ser. This sequence can form specific conformations that are critical for its biological activity.
KRDS exhibits specific inhibitory actions on platelet functions through several biochemical pathways. It primarily inhibits thrombin-induced platelet aggregation without affecting phospholipase C beta activation or cyclooxygenase activity.
The mechanism through which KRDS exerts its effects involves several steps:
KRDS exhibits several notable physical and chemical properties:
These properties contribute significantly to its functionality as a bioactive compound in therapeutic applications.
KRDS has several scientific uses primarily centered around its biological activities:
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7